molecular formula C27H30N2O2 B11569988 N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide

N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide

Cat. No.: B11569988
M. Wt: 414.5 g/mol
InChI Key: ZGXQKISLTJLHIV-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and phenoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide typically involves multi-step reactions. One common method includes the coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This process involves the formation of imine intermediates, which then react with phenyl silane to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace specific groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-ethyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide
  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Uniqueness

N-benzyl-N-methyl-1-(3-phenoxybenzyl)piperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

N-benzyl-N-methyl-1-[(3-phenoxyphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C27H30N2O2/c1-28(19-22-10-4-2-5-11-22)27(30)24-13-9-17-29(21-24)20-23-12-8-16-26(18-23)31-25-14-6-3-7-15-25/h2-8,10-12,14-16,18,24H,9,13,17,19-21H2,1H3

InChI Key

ZGXQKISLTJLHIV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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